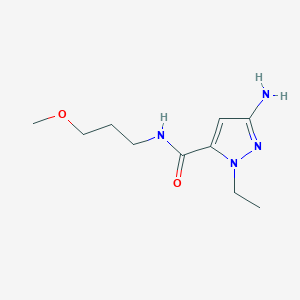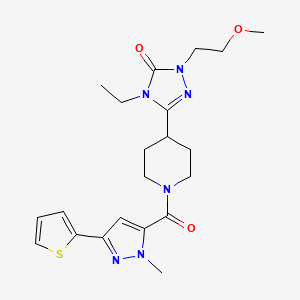
3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it has been suggested that 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide may act as an inhibitor of certain enzymes that are involved in the inflammatory response. Additionally, 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide may also interact with certain receptors in the brain that are associated with neurodegenerative diseases.
Biochemical and Physiological Effects
3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the inflammatory response. Additionally, 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Finally, 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide in lab experiments is its low toxicity. Additionally, 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to be stable under a wide range of conditions, making it a useful tool for studying the effects of various treatments on biological systems. However, one limitation of using 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of future directions for research on 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide. One area of focus is the development of more efficient synthesis methods for 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide and its potential therapeutic applications. Finally, there is a need for more studies on the safety and efficacy of 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide in animal models and humans.
Méthodes De Synthèse
The synthesis of 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide involves a multistep process that includes the reaction of ethyl hydrazinecarboxylate with 3-methoxypropyl isocyanate to form the intermediate compound, 3-methoxypropyl ethyl hydrazinecarboxylate. This intermediate is then reacted with 3,5-dimethylpyrazole-1-carboxamidine hydrochloride to yield 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, 3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-amino-2-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-14-8(7-9(11)13-14)10(15)12-5-4-6-16-2/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUUQJZXERTDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)


![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)


![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)



![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)